molecular formula C22H20N4O4S B11217053 N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B11217053
M. Wt: 436.5 g/mol
InChI Key: VNRQVEAEMMCVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex hybrid structure combining a 1H-indol-3-yl ethyl moiety linked via a propanamide chain to a dioxolo[4,5-g]quinazoline core. Key structural attributes include:

  • Dioxolo[4,5-g]quinazoline scaffold: A fused bicyclic system with a [1,3]dioxole ring annulated to a quinazoline backbone.
  • 8-Oxo group: A ketone at position 8, contributing to electronic polarization of the quinazoline ring.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C22H20N4O4S/c27-20(23-7-5-13-11-24-16-4-2-1-3-14(13)16)6-8-26-21(28)15-9-18-19(30-12-29-18)10-17(15)25-22(26)31/h1-4,9-11,24H,5-8,12H2,(H,23,27)(H,25,31)

InChI Key

VNRQVEAEMMCVKH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates structural features from indole and quinazoline moieties, which are often associated with diverse pharmacological effects.

Molecular Characteristics

The molecular formula of the compound is C25H26N4O4SC_{25}H_{26}N_{4}O_{4}S, with a molecular weight of 478.6 g/mol. The IUPAC name provides insight into its complex structure, which includes an indole moiety and a quinazoline ring system.

Property Value
Molecular FormulaC25H26N4O4S
Molecular Weight478.6 g/mol
IUPAC NameN-[2-(1H-indol-3-yl)ethyl]-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
InChI KeyBEYBFOGNHICPSX-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives of indole and quinazoline possess significant antimicrobial properties. For instance, compounds related to this structure have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.56 to 4.17 μM against multiple bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of similar compounds has been documented in various studies. For example, certain derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays indicated that some derivatives exhibited IC50 values below 100 μM against sensitive cancer cell lines .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors that are crucial for microbial survival and cancer cell growth. For instance, it may interact with proteases or kinases involved in signaling pathways that regulate cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of synthesized quinazoline derivatives against a panel of bacteria. The results indicated that certain compounds exhibited potent activity with MIC values comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of indole derivatives on various cancer cell lines. The findings revealed that some compounds induced significant apoptosis in K562 leukemia cells at concentrations as low as 83.20 μM .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is C22H20N4O4S with a molecular weight of approximately 436.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies demonstrated that derivatives of this compound have IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that it possesses significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the indole moiety is thought to enhance its interaction with microbial targets .

Antitubercular Activity

Docking studies suggest that this compound may serve as a potential antitubercular agent. It demonstrated favorable binding interactions with the enoyl reductase enzyme (InhA) of Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of derivatives based on this compound for their anticancer efficacy. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against targeted cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were screened against various pathogens. The results highlighted several compounds with low minimum inhibitory concentrations (MIC), suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Research Implications and Gaps

  • Electronic effects : The 6-thioxo group in the target compound may confer unique redox or tautomeric properties compared to oxo or sulfanyl analogs, warranting computational studies.
  • Synthetic routes : and suggest that alkylation, cyclization, and hydrazide reactions could be adapted for synthesizing the target compound .
  • Activity prediction : Structural alignment with ’s analgesic quinazolines supports prioritizing the target compound for neuropharmacological screening.

Preparation Methods

Resin-Based Solid-Phase Synthesis

The quinazoline core is synthesized via solid-phase methods using functionalized resins. A Rink resin-bound intermediate is prepared by suspending Rink resin in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) and reacting it with 2,4-dichloro-6,7-dimethoxyquinazoline. The mixture is agitated for 18 hours, followed by sequential washing with THF, methanol, dichloromethane (DCM), and diethyl ether to yield the resin-bound quinazoline precursor.

Amine Functionalization

The resin-bound intermediate is treated with a primary or secondary amine in dimethylacetamide (DMA) at 135–140°C for 16 hours to introduce substituents at the C4 position of the quinazoline. This step is critical for modulating the electronic and steric properties of the core structure. Post-reaction, the resin is washed with methanol and DCM to remove unreacted reagents, yielding a functionalized quinazoline-resin conjugate.

Cyclization and Thioxo Group Introduction

The thioxo group at the C6 position is introduced via cyclization with thiourea or potassium thiocyanate under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) facilitates simultaneous resin cleavage and cyclization, yielding 6-thioxo-5,6-dihydroquinazolin-8-one derivatives. The reaction progress is monitored by thin-layer chromatography (TLC), with typical yields ranging from 65% to 78%.

Preparation of the N-(2-(1H-Indol-3-yl)ethyl)propanamide Side Chain

Synthesis of 3-(2-(1H-Indol-3-yl)ethyl)propanoyl Chloride

Tryptamine (2-(1H-indol-3-yl)ethylamine) is acylated with propanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in anhydrous DCM. The reaction is conducted at 0–5°C to minimize side reactions, yielding 3-(2-(1H-indol-3-yl)ethyl)propanamide after 12 hours. The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.

Activation for Amide Coupling

The propanamide side chain is activated for coupling by converting it to a reactive mixed anhydride or using peptide coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This step ensures efficient nucleophilic attack by the quinazoline core’s amine group during the final coupling stage.

Coupling of the Quinazoline Core and Propanamide Side Chain

Nucleophilic Substitution

The quinazoline core, bearing a reactive methylene group at the C7 position, undergoes nucleophilic substitution with the activated propanamide side chain. The reaction is conducted in anhydrous dimethylformamide (DMF) at 60°C for 24 hours, with triethylamine (TEA) as a base. The progress is monitored by high-performance liquid chromatography (HPLC), with final yields averaging 55–60%.

Optimization of Coupling Conditions

Key parameters influencing coupling efficiency include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes solubility of both reactants
Temperature60°CBalances reaction rate and decomposition
Coupling AgentHATUEnhances amide bond formation efficiency
Reaction Time24 hoursEnsures complete conversion

Substituting HATU with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces yields by 15–20%, highlighting the superiority of HATU in this system.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using a gradient of methanol (2–10%) in DCM. Fractions containing the target compound are identified by UV absorption at 254 nm and pooled. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, indole NH), 8.45 (s, 1H, quinazoline NH), 7.55–6.95 (m, 5H, aromatic), 4.25 (t, 2H, CH2), 3.70 (s, 2H, dioxolo-CH2), 2.90–2.50 (m, 4H, propanamide CH2).

  • HRMS (ESI): m/z calculated for C25H22N4O4S [M+H]+: 487.1385, found: 487.1389.

Challenges and Alternative Approaches

Stability of the Thioxo Group

The thioxo moiety is prone to oxidation under aerobic conditions, necessitating inert atmosphere handling. Alternative protecting group strategies, such as temporary S-tritylation, have been explored but add synthetic complexity.

Solubility Limitations

The hydrophobic indole and quinazoline groups limit solubility in polar solvents. Co-solvent systems (e.g., DMF/THF 1:1) improve reaction homogeneity but may complicate downstream purification .

Q & A

Q. What are the key synthetic challenges in preparing N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including the formation of the [1,3]dioxoloquinazolinone core and subsequent coupling with the indole-ethyl moiety. Key challenges include:

  • Regioselectivity : Ensuring proper functionalization of the quinazolinone ring (e.g., thioxo vs. oxo groups). Use of protecting groups (e.g., Boc for amines) and controlled reaction conditions (e.g., low-temperature thiourea incorporation) can mitigate this .
  • Coupling Efficiency : The indole-ethyl group must be conjugated without side reactions. Activating agents like EDCI/HOBt or peptide coupling reagents improve yield .
  • Purification : Reverse-phase HPLC or column chromatography with gradient elution (e.g., CHCl₃:MeOH) is recommended for isolating the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the indole NH proton (δ ~10-12 ppm), quinazolinone carbonyls (δ ~160-170 ppm), and dioxolo methylene groups (δ ~4.5-5.5 ppm). DEPT-135 can resolve overlapping signals .
  • IR Spectroscopy : Key peaks include thioamide C=S (1200-1250 cm⁻¹) and quinazolinone C=O (1650-1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro Screening : Use cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) via fluorometric or colorimetric assays (e.g., ATP depletion for kinases) .
  • Solubility Profiling : Measure logP via shake-flask method or HPLC retention time to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like DNA topoisomerases or tubulin. Prioritize the indole moiety for π-π stacking and the dioxolo group for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD and binding free energy (MM-PBSA) .
  • QSAR Analysis : Develop models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict activity against specific cancer subtypes .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Cross-validate with orthogonal assays (e.g., flow cytometry vs. MTT) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out degradation artifacts .
  • Batch Analysis : Use LC-MS to verify compound purity (>95%) and rule out batch-to-batch variability .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound’s thioxo-quinazolinone formation?

  • Isotopic Labeling : Introduce ¹⁸O or ³⁴S isotopes during synthesis to track oxygen/sulfur incorporation via MS/MS .
  • Kinetic Studies : Monitor reaction intermediates by in situ FTIR or Raman spectroscopy to identify rate-determining steps .
  • Computational Pathway Analysis : Use Gaussian or ORCA for DFT calculations to model transition states and identify energetically favorable pathways .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Fragment-Based Design : Synthesize analogs with modified indole substituents (e.g., halogenation at C5) or dioxolo ring replacements (e.g., morpholine) .
  • High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives against a panel of targets (e.g., kinases, GPCRs) .
  • Crystallography : Co-crystallize active derivatives with target proteins (e.g., PARP-1) to visualize binding modes and guide optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.